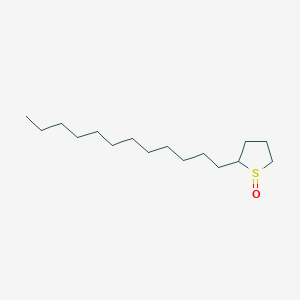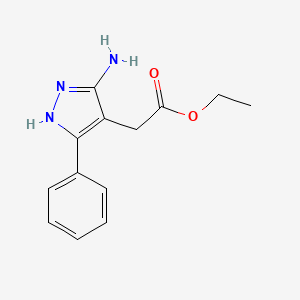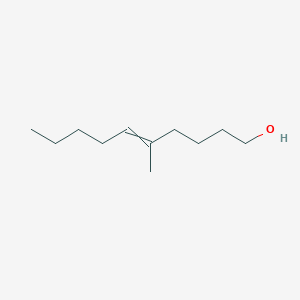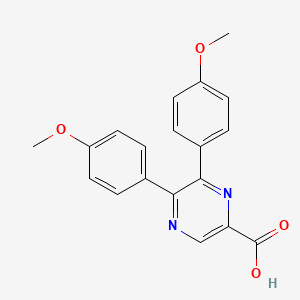![molecular formula C26H45N3O3 B14285266 N-[2-(Dimethylamino)-5-nitrophenyl]octadecanamide CAS No. 138219-95-1](/img/structure/B14285266.png)
N-[2-(Dimethylamino)-5-nitrophenyl]octadecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(Dimethylamino)-5-nitrophenyl]octadecanamide is a synthetic organic compound characterized by its unique structure, which includes a dimethylamino group, a nitrophenyl group, and an octadecanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Dimethylamino)-5-nitrophenyl]octadecanamide typically involves a multi-step process. One common method includes the nitration of a dimethylaminophenyl precursor, followed by the coupling of the nitrophenyl intermediate with an octadecanamide chain. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required product specifications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Dimethylamino)-5-nitrophenyl]octadecanamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing system.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(Dimethylamino)-5-nitrophenyl]octadecanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological membranes and proteins.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(Dimethylamino)-5-nitrophenyl]octadecanamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(Dimethylamino)propyl]octadecanamide
- N-[2-(Dimethylamino)ethyl]octadecanamide
- N-[4-(Dimethylamino)butyl]octadecanamide
Uniqueness
N-[2-(Dimethylamino)-5-nitrophenyl]octadecanamide is unique due to the presence of both a nitrophenyl group and a long octadecanamide chain. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.
Properties
CAS No. |
138219-95-1 |
|---|---|
Molecular Formula |
C26H45N3O3 |
Molecular Weight |
447.7 g/mol |
IUPAC Name |
N-[2-(dimethylamino)-5-nitrophenyl]octadecanamide |
InChI |
InChI=1S/C26H45N3O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26(30)27-24-22-23(29(31)32)20-21-25(24)28(2)3/h20-22H,4-19H2,1-3H3,(H,27,30) |
InChI Key |
NFUJPSHDGFFUDI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Amino-2-{[(naphthalen-2-yl)oxy]methyl}quinazolin-4(3H)-one](/img/structure/B14285209.png)


![3-{1,3-Bis[4-(dimethylamino)phenyl]prop-2-en-1-yl}pentane-2,4-dione](/img/structure/B14285233.png)
![Selenazolo[4,5-f]quinolin-2-amine, 4,5-dihydro-](/img/structure/B14285235.png)
![2-[(3,4-Dimethoxyphenyl)methyl]-2-methyl-1,3-dioxolane](/img/structure/B14285241.png)
![6-ethoxy-2-(3-nitrophenyl)-3H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14285247.png)





![Bicyclo[2.2.1]heptane, 2,6-bis(isocyanatomethyl)-](/img/structure/B14285280.png)
